

3,9-Diazaspiro[5.5]undecan-2-one chemical structure and IUPAC name

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Compound of Interest

Compound Name: 3,9-Diazaspiro[5.5]undecan-2-one

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An In-depth Technical Guide to 3,9-Diazaspiro[5.5]undecan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, physicochemical properties, and biological significance of **3,9-Diazaspiro[5.5]undecan-2-one**. This spirocyclic lactam serves as a valuable scaffold in medicinal chemistry, particularly in the development of novel therapeutics.

Chemical Structure and IUPAC Name

IUPAC Name: **3,9-Diazaspiro[5.5]undecan-2-one**

CAS Number: 867006-20-0

The chemical structure of **3,9-Diazaspiro[5.5]undecan-2-one** is characterized by two nitrogen-containing rings, a piperidine and a piperidin-2-one, connected by a single common carbon atom, known as a spiro atom. This arrangement confers a rigid three-dimensional conformation to the molecule.

Chemical Structure:

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of **3,9-Diazaspiro[5.5]undecan-2-one**. These values are computationally derived and provide an estimation of the compound's characteristics.

Property	Value	Source
Molecular Formula	C ₉ H ₁₆ N ₂ O	ChemicalBook[1]
Molecular Weight	168.24 g/mol	ChemicalBook[1]
Boiling Point	369.8±42.0 °C (Predicted)	ChemicalBook[1]
Density	1.09±0.1 g/cm ³ (Predicted)	ChemicalBook[1]
Storage Temperature	2-8°C under inert gas	BLDpharm[2]

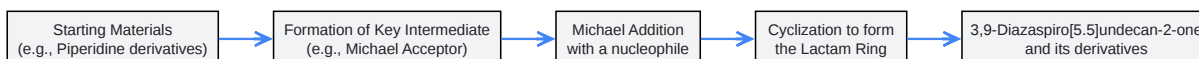
Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of the unsubstituted **3,9-Diazaspiro[5.5]undecan-2-one** is not readily available in the public domain, a general synthetic strategy can be inferred from the synthesis of its derivatives. The construction of the 3,9-diazaspiro[5.5]undecane core often involves a multi-step process.

A common approach involves the use of a Michael addition reaction. For instance, a divergent synthesis of 1- and 5-substituted **3,9-diazaspiro[5.5]undecan-2-ones** has been described where the key step is an efficient Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor.

Representative Synthetic Workflow:

The following diagram illustrates a generalized workflow for the synthesis of spiro-lactams, which can be adapted for **3,9-Diazaspiro[5.5]undecan-2-one**.



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A generalized synthetic workflow for spiro-lactams.

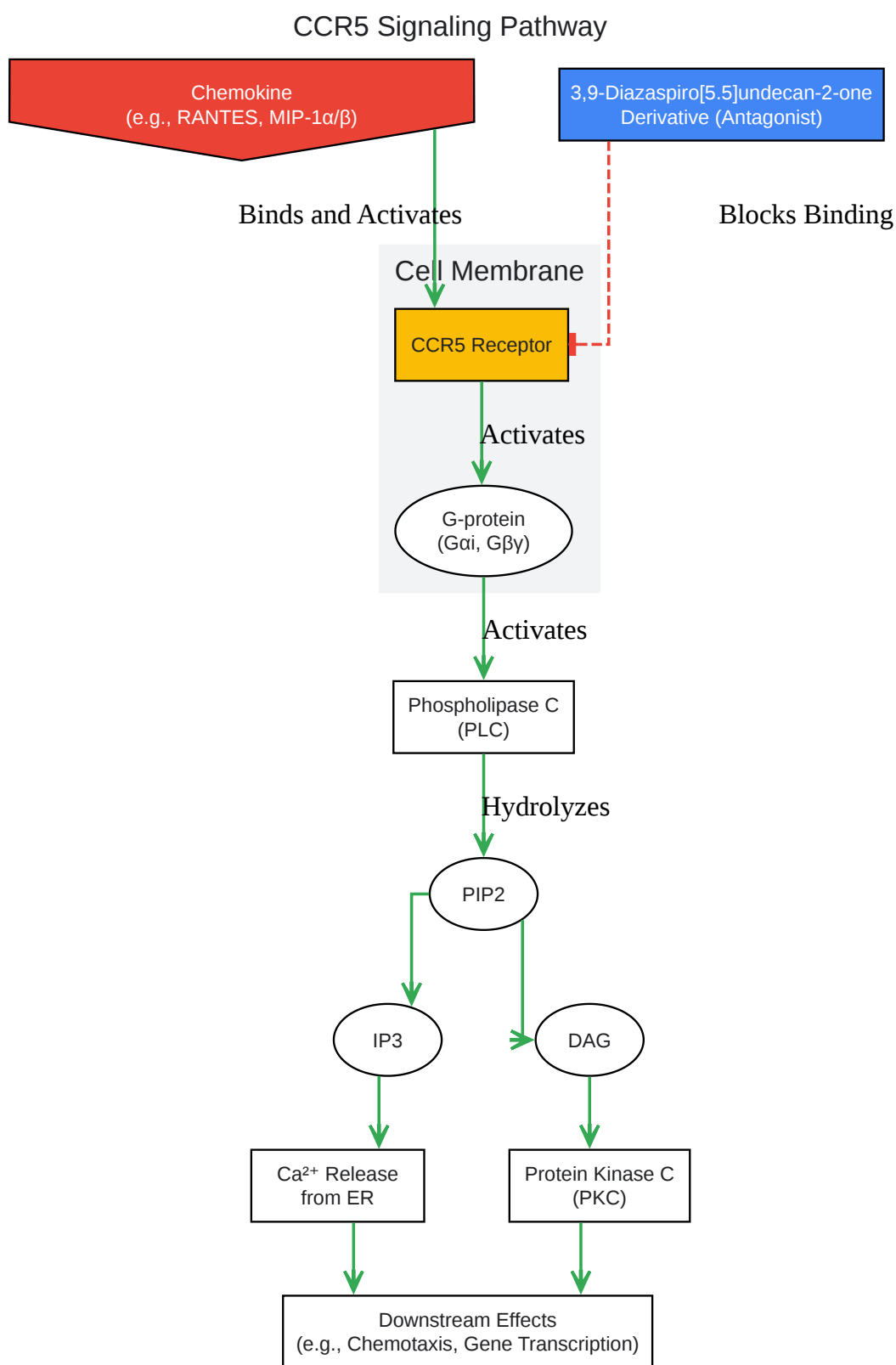
Biological Context and Signaling Pathways

Derivatives of **3,9-Diazaspiro[5.5]undecan-2-one** have been investigated for their biological activity, notably as antagonists of the C-C chemokine receptor type 5 (CCR5). CCR5 is a G protein-coupled receptor that plays a crucial role in the immune system and is also a co-receptor for the entry of macrophage-tropic strains of HIV-1 into host cells.

By blocking the CCR5 receptor, these antagonists can prevent the binding of its natural ligands (chemokines such as RANTES, MIP-1 α , and MIP-1 β) and inhibit the entry of HIV-1, thus representing a potential therapeutic strategy for HIV/AIDS.

CCR5 Signaling Pathway:

The following diagram illustrates the canonical signaling pathway initiated by the activation of the CCR5 receptor by its chemokine ligands. Antagonists based on the **3,9-Diazaspiro[5.5]undecan-2-one** scaffold would act to inhibit the initial ligand-receptor binding step.



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CCR5 receptor signaling pathway and the inhibitory action of antagonists.

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